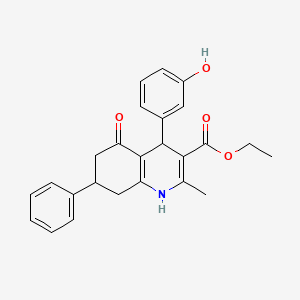

Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 1360869-92-6, molecular formula: C₂₅H₂₅NO₄) is a polyhydroquinoline derivative characterized by a hexahydroquinoline core with a 3-hydroxyphenyl group at position 4, a phenyl group at position 7, and an ethyl ester moiety at position 3 . Its synthesis typically involves a one-pot, non-catalyzed reaction of 5-phenyl-1,3-cyclohexanedione, aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol, yielding high-purity products through column chromatography .

Properties

IUPAC Name |

ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO4/c1-3-30-25(29)22-15(2)26-20-13-18(16-8-5-4-6-9-16)14-21(28)24(20)23(22)17-10-7-11-19(27)12-17/h4-12,18,23,26-27H,3,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFJGTSHHZWYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CC(C2)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386527 | |

| Record name | ST016996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5726-52-3 | |

| Record name | ST016996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate under reflux conditions. This reaction forms an intermediate, which is then cyclized to produce the desired hexahydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl and hydroxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The hexahydroquinoline scaffold is versatile, with modifications to substituents and ester groups significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Key Observations

Substituent Effects: Polarity: The 3-hydroxyphenyl group in the target compound (vs. Steric and Electronic Effects: Bulky groups (e.g., 7,7-dimethyl in ) or halogens (Br, F) influence steric hindrance and electronic properties, affecting binding to biological targets .

Ester Group Modifications :

- Ethyl esters are common, but cyclohexyl () or phenylethyl () esters increase lipophilicity, which may enhance membrane permeability .

Synthetic Yields: The target compound’s non-catalyzed synthesis achieves 80% yield, comparable to diastereomeric mixtures in .

The target compound’s 3-hydroxyphenyl group could mimic phenolic inhibitors of enzymes .

Crystallographic Insights: Analogues like Ethyl 2,7,7-trimethyl-4-phenyl-... adopt sofa conformations, with hydrogen bonding influencing crystal packing.

Biological Activity

Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 5726-52-3) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 413.48 g/mol. The structure features a hexahydroquinoline core with various substituents that influence its biological activity.

Biological Activities

1. Anticancer Activity:

Research has indicated that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated in vitro against various cancer cell lines. Studies suggest that it may induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways such as NF-kB and apoptosis-related proteins .

2. Antibacterial Properties:

The compound has shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro assays demonstrated effective inhibition of bacterial growth, indicating its potential as an antibacterial agent .

3. Antioxidant Activity:

The antioxidant capacity of this compound has been assessed using various models including the DPPH radical scavenging assay. Results indicate that it possesses significant antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer progression and inflammation such as COX-2 and iNOS .

- Induction of Apoptosis: It appears to trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the compound's effect on MCF-7 breast cancer cells, it was found to significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Case Study 2: Antibacterial Activity

Another study tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to standard antibiotics.

Q & A

Q. Q1. What are the common synthetic routes for synthesizing this hexahydroquinoline derivative, and how are intermediates characterized?

Answer: The compound is typically synthesized via a multi-step protocol involving:

Imine formation : Reaction of 3-hydroxybenzaldehyde with a β-keto ester (e.g., ethyl acetoacetate) and ammonium acetate in ethanol under reflux to form a Schiff base intermediate .

Cyclization : Acid-catalyzed cyclization with a cyclohexanone derivative (e.g., dimedone) to yield the hexahydroquinoline core .

Functionalization : Introduction of substituents via nucleophilic substitution or coupling reactions.

Intermediates are characterized using 1H/13C NMR to confirm regioselectivity and mass spectrometry for molecular weight verification . X-ray crystallography (e.g., using SHELX ) resolves stereochemical ambiguities in the final product .

Q. Q2. How are structural ambiguities in the fused bicyclic system resolved experimentally?

Answer: The fused hexahydroquinoline system often exhibits conformational flexibility. Key methods include:

- X-ray crystallography : Determines bond lengths, angles, and ring puckering (e.g., sofa vs. boat conformations). For example, the hydropyridine ring in related compounds adopts a sofa conformation with methine deviations of ~0.45 Å .

- Dynamic NMR : Detects ring-flipping or substituent rotation in solution .

- DFT calculations : Validate experimental geometries and predict stability of conformers .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to mitigate byproducts during cyclization?

Answer: Byproduct formation (e.g., open-chain intermediates) is minimized by:

- Temperature control : Maintain reflux conditions (70–80°C) to ensure complete cyclization without decomposition .

- Catalyst screening : Use L-glutamine or cobalt salts to enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization yields compared to ethanol .

Monitor progress via TLC/HPLC and use crystallization (e.g., slow cooling in ethanol) to isolate pure product .

Q. Q4. How do structural modifications (e.g., hydroxyl vs. methoxy substituents) impact biological activity?

Answer: The 3-hydroxyphenyl group enhances hydrogen-bonding interactions with biological targets (e.g., kinase active sites), increasing potency compared to methoxy analogs. Key findings:

- Kinase inhibition : Hydroxyl groups improve binding affinity by 2–3-fold in protein kinase assays .

- Solubility : Hydroxyl derivatives exhibit lower logP values, improving aqueous solubility but reducing membrane permeability .

Use molecular docking (e.g., AutoDock Vina) to model interactions and guide rational design .

Q. Q5. How are data contradictions in crystallographic refinement addressed (e.g., disordered ethyl groups)?

Answer: Disorder in flexible groups (e.g., ethyl chains) is resolved by:

Q. Q6. What strategies are employed to validate the compound’s mechanism of action in cellular assays?

Answer: Mechanistic studies involve:

Target identification : siRNA knockdown or CRISPR-Cas9 to confirm dependency on suspected targets (e.g., kinases) .

Biophysical assays : Surface plasmon resonance (SPR) or ITC to measure binding constants .

Metabolic profiling : LC-MS/MS to track intracellular metabolite changes post-treatment .

For example, related quinoline derivatives show IC50 values of 0.5–2.0 µM in kinase inhibition assays .

Methodological Challenges

Q. Q7. How are synthetic yields improved for large-scale production without compromising purity?

Answer: Scale-up challenges include:

- Catalyst recycling : Immobilize catalysts (e.g., on silica) to reduce waste .

- Flow chemistry : Continuous reactors minimize side reactions and improve reproducibility .

- Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale use .

Characterize batches using HPLC-ELSD for purity and DSC (differential scanning calorimetry) for polymorph stability .

Q. Q8. What computational methods predict the compound’s pharmacokinetic properties?

Answer: Use in silico ADMET tools :

- SwissADME : Predicts logP, BBB permeability, and CYP450 interactions .

- MOLPROPERTY : Estimates solubility and plasma protein binding .

- Molecular dynamics : Simulate blood-brain barrier penetration using GROMACS .

For instance, the compound’s predicted logP of 3.2 suggests moderate bioavailability but potential hepatic metabolism .

Data Reproducibility

Q. Q9. How are batch-to-batch variations in biological activity addressed?

Answer: Variations arise from impurities or polymorphic forms. Mitigation strategies:

Q. Q10. What are best practices for resolving conflicting bioactivity data across studies?

Answer: Discrepancies often stem from assay conditions. Recommendations:

- Standardize protocols : Follow NIH guidelines for dose-response curves (e.g., 10-point dilution series) .

- Cross-validate : Use orthogonal assays (e.g., fluorescence polarization + Western blot) .

- Data sharing : Deposit raw data in repositories like ChEMBL for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.